(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride
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Overview
Description
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N It is a cyclopropylamine derivative featuring a difluorophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2,3-difluorophenylacetonitrile and a suitable cyclopropanation reagent.
Cyclopropanation Reaction: The cyclopropanation reaction is carried out using a cyclopropanation reagent, such as diazomethane or a Simmons-Smith reagent, to form the cyclopropane ring.
Reduction and Hydrochloride Formation: The resulting cyclopropanamine is then reduced and converted to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, optimized reaction conditions, and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific functional groups introduced.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in biological studies to investigate the effects of cyclopropylamine derivatives on various biological systems.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride
(1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine hydrochloride
These compounds share structural similarities but differ in the position and number of fluorine atoms on the phenyl ring, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPPWEDMBMWHEM-QDOHZIMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-83-8 |
Source
|
Record name | rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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